2,4,5-Trimethylphenol

Atmospheric chemistry Environmental fate modeling Oxidative stability

Researchers requiring a trimethylphenol isomer with distinct substitution chemistry face variable reactivity and solubility if substituting 2,3,6- or 2,4,6-isomers. 2,4,5-Trimethylphenol (CAS 496-78-6) solves this with quantifiable differentiation: - Lowest water solubility (667.6 mg/L) for organic-phase retention - Lowest OH radical reactivity (1.23 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹); atmospheric lifetime ~14.7 h - Solid at RT (mp 72 °C) for precise handling, ≥99% purity available

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 496-78-6
Cat. No. B3029030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethylphenol
CAS496-78-6
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)O)C
InChIInChI=1S/C9H12O/c1-6-4-8(3)9(10)5-7(6)2/h4-5,10H,1-3H3
InChIKeyVXSCPERJHPWROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trimethylphenol Technical Baseline and Isomer Selection


2,4,5-Trimethylphenol (pseudocumenol; 5-hydroxypseudocumene) is one of six constitutional isomers of trimethylphenol (C₉H₁₂O, MW 136.19), each bearing three methyl substituents on a phenolic ring in distinct positional arrangements [1]. Unlike the more commercially dominant isomer 2,3,6-trimethylphenol—which serves as the primary industrial precursor to vitamin E—2,4,5-trimethylphenol occupies a differentiated physicochemical and application space characterized by a melting point of 72 °C, a boiling point of 232 °C, an estimated water solubility of 667.6 mg/L at 25 °C, a pKₐ of 10.57, and a calculated LogP of approximately 2.9 [2][3]. It is a solid at ambient temperature, classified under UN2430 (Class 8, Packing Group III), and is commercially available at ≥99% purity from major suppliers [4].

Isomer-specific substitution pattern for non-vitamin E synthetic routes and specialty intermediates
OH reactivity context supports atmospheric fate and environmental persistence modeling
LogP and solubility profile favors organic-phase formulation design and hydrophobic matrices
Solid-state handling at ambient temperature; intermediate thermal window for distillation-based purification

Trimethylphenol Isomer Substitution: Procurement Risks


The six trimethylphenol isomers share an identical molecular formula (C₉H₁₂O) but diverge substantially in physical state, thermal behavior, solubility, ionization, atmospheric reactivity, and validated industrial application profiles [1]. For instance, 2,3,6-trimethylphenol (mp 60–62 °C) is the established vitamin E precursor, while 2,4,6-trimethylphenol (mp 71–74 °C, bp 220 °C) holds FEMA GRAS status (FEMA 4329) for flavor use [2][3]. 2,4,5-Trimethylphenol has the lowest OH-radical reactivity among all five measured isomers—directly impacting environmental persistence modeling—and a water solubility (667.6 mg/L) that is less than half that of 2,3,6-trimethylphenol (1,420 mg/L) [4][5]. These quantifiable differences mean that substituting one isomer for another without experimental validation risks altered reaction kinetics, failed regulatory compliance, inconsistent chromatographic behavior, and compromised product performance.

Substituting 2,3,6-TMP (vitamin E precursor) may fail due to incompatible methylation pattern; downstream chemistry differs fundamentally
Marked differences in water solubility and LogP can alter extraction efficiency and organic-phase partitioning behavior
Atmospheric OH reactivity diverges across isomers; persistence predictions and environmental fate models may shift

2,4,5-Trimethylphenol Quantitative Differentiation Evidence


Atmospheric OH Reactivity

In a direct head-to-head relative rate study at 298 ± 2 K and 1 atm of air, 2,4,5-trimethylphenol (245TMP) exhibited the lowest OH radical rate coefficient among all five trimethylphenol isomers investigated [1]. The measured rate coefficient for 245TMP was k = (1.23 ± 0.48) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which is approximately 26% lower than that of the most reactive isomer, 2,4,6-trimethylphenol (k = 1.67 × 10⁻¹⁰), and 17% lower than 2,3,5-trimethylphenol (k = 1.48 × 10⁻¹⁰). A complementary computational study calculated the atmospheric lifetime of 245TMP with respect to OH-addition as 14.69 hours [2].

OH Radical Reactivity
Head-to-head
k = (1.23 ± 0.48) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹
26% lower than 2,4,6-TMP; 17% lower than 2,3,5-TMP
Lowest OH reactivity among measured isomers; supports longer atmospheric persistence modeling
Relative rate method, 298 K, 1 atm air; calculated lifetime ~14.7 h
Atmospheric chemistry Environmental fate modeling Oxidative stability

Melting and Boiling Point Differentiation

Among the six trimethylphenol isomers, 2,4,5-TMP exhibits a melting point of 72 °C and a boiling point of 232 °C, placing it in a distinct thermal window [1]. It melts 10–12 °C higher than 2,3,6-TMP (60–62 °C) yet 20–23 °C lower than 2,3,5-TMP (92–95 °C) and 36–38 °C lower than 3,4,5-TMP (108–110 °C). Its boiling point of 232 °C is 6 °C above 2,3,6-TMP (226 °C) and 12 °C above 2,4,6-TMP (220 °C). These differences are practically significant: the 2,4,5-isomer is a solid at ambient temperature (unlike some lower-melting analogs that may be semi-solid or low-melting solids), and its intermediate boiling point affects distillation-based purification strategies.

Melting & Boiling Point
Head-to-head
mp 72 °C; bp 232 °C
mp: +10–12 °C vs 2,3,6-TMP; bp: +6 °C vs 2,3,6-TMP
Solid at ambient T; wider liquid-processing window than 2,4,6-TMP
Literature compilation; Sigma-Aldrich/Chemical Book data
Thermal properties Purification Formulation design

Aqueous Solubility and LogP Comparison

2,4,5-Trimethylphenol has an estimated aqueous solubility of 667.6 mg/L at 25 °C, which is substantially lower than that of 2,3,6-TMP (1,420 mg/L), 2,4,6-TMP (1,010 mg/L), and 2,3,5-TMP (762 mg/L) [1][2][3][4]. Its estimated LogP of 2.899 is the highest among the commonly encountered isomers, compared with 2.80 for 2,3,6-TMP and 2.73 for 2,4,6-TMP. The combination of lower water solubility and higher LogP indicates that 2,4,5-TMP will partition more strongly into organic phases and biological membranes, which has direct implications for extraction efficiency, formulation in non-aqueous systems, and environmental fate modeling (e.g., higher bioaccumulation potential).

Aqueous Solubility & LogP
Cross-study
667.6 mg/L; LogP 2.899 (est)
53% lower water solubility than 2,3,6-TMP; LogP +0.099 vs 2,3,6-TMP
Stronger organic-phase partitioning; lower aqueous leaching potential
Estimated solubility; verify with experimental determination for critical applications
Solubility Partition coefficient Formulation Environmental partitioning

Gas Chromatographic Retention

In a comparative GC study employing two synthesized liquid crystal stationary phases, the retention of 2,3,5-trimethylphenol was consistently greater than that of 2,4,5-trimethylphenol on both phases tested [1]. This retention order was attributed to the effect of methyl group positioning on polar interactions between the phenolic solute and the ordered liquid crystal phase. Additionally, validated GC methods using Agilent VF-17ms and VF-200ms columns have demonstrated baseline separation of 2,4,5-TMP from co-occurring phenolic analytes (2-methylphenol, 4-methylphenol, benzoic acid) within 13-minute run times [2]. The ISO/TS 17182:2014 standard for soil quality analysis explicitly includes trimethylphenols among target analytes, with GC-MS detection achieving reporting limits of 0.01–0.1 mg/kg [3].

GC Retention
Head-to-head
Elutes earlier than 2,3,5-TMP on liquid crystal phases; baseline separation in 13 min
Enables unambiguous isomer identification in complex mixtures
VF-17ms/VF-200ms columns; ISO/TS 17182:2014 soil analysis method available
Gas chromatography Isomer separation Analytical method development Quality control

pKₐ and Ionization Behavior

The experimentally determined pKₐ of 2,4,5-trimethylphenol is 10.57 at 25 °C , which is intermediate among the trimethylphenol isomers: 2,3,5-TMP has a lower pKₐ of 10.53 (more acidic), while 2,4,6-TMP has a higher pKₐ of 10.88 (less acidic) [1][2]. This 0.31-unit pKₐ range across isomers corresponds to a roughly twofold difference in acid dissociation constant (Kₐ), which directly affects the fraction of ionized vs. neutral species at a given pH. At pH 7.4 (physiological), all isomers remain >99.9% neutral, but at alkaline pH values approaching the pKₐ (e.g., pH 10–11), the ionization differences become practically significant for liquid-liquid extraction efficiency and reverse-phase chromatographic retention.

pKₐ (25 °C)
Cross-study
pKₐ = 10.57
ΔpKₐ +0.31 vs 2,4,6-TMP; nearly equivalent to 2,3,5-TMP (Δ –0.04)
Intermediate ionization profile; may require extraction pH re-optimization for method transfer
Experimental value at 25 °C; verify for non-aqueous systems
pKa Ionization Extraction Membrane transport

Industrial Application Niche

2,3,6-Trimethylphenol is the established industrial precursor for vitamin E synthesis, where it is oxidized to 2,3,6-trimethylbenzoquinone and subsequently reduced to trimethylhydroquinone (TMHQ), a key raw material for α-tocopherol production [1]. 2,4,5-Trimethylphenol, by contrast, cannot serve this role due to its incompatible methyl substitution pattern (2,4,5- vs. the required 2,3,6-arrangement). Instead, 2,4,5-TMP finds application as a fragrance intermediate (phenolic odor profile), an insecticidal agent with demonstrated efficacy against mosquitoes , and a synthetic intermediate for pharmaceuticals and dyes . Unlike 2,4,6-TMP (FEMA 4329), 2,4,5-TMP does not hold FEMA GRAS status for direct food flavor use. Two patents and 24 journal articles specifically reference 2,4,5-TMP as a reactant [2].

Industrial Application Niche
Class-level
Fragrance intermediate; insecticidal agent; pharmaceutical/dye intermediate
Substitution pattern dictates downstream chemistry; cannot serve as vitamin E precursor
27 reactions as reactant (SPRESIweb); no FEMA GRAS status
Industrial intermediates Vitamin E synthesis Fragrance Insecticide

2,4,5-Trimethylphenol Validated Application Scenarios


Environmental Fate and Persistence Studies

Researchers modeling the atmospheric transport and degradation of alkylphenols should select 2,4,5-trimethylphenol as a tracer compound when longer atmospheric lifetime is desired. With the lowest OH radical rate coefficient (1.23 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) among all measured trimethylphenols and a calculated atmospheric lifetime of ~14.7 hours, this isomer provides a measurable persistence window that facilitates tracking over regional transport distances [1]. The availability of validated GC-MS analytical methods (ISO/TS 17182:2014) with reporting limits of 0.01–0.1 mg/kg in soil matrices further supports its use in environmental monitoring campaigns [2].

Non-Aqueous Formulation Design

For formulation scientists developing products in hydrophobic matrices—such as fragrance compositions, non-aqueous coatings, or organic-phase reaction systems—2,4,5-trimethylphenol offers the lowest water solubility (667.6 mg/L) and highest LogP (~2.9) among the major trimethylphenol isomers [1]. This profile favors partitioning into organic phases and reduces aqueous leaching, which is advantageous for fragrance longevity in personal care products and for minimizing aqueous waste streams in industrial syntheses. The solid physical state at ambient temperature (mp 72 °C) also facilitates accurate weighing and handling compared to lower-melting or semi-solid isomer alternatives [2].

Non-Vitamin E Synthetic Intermediate

2,4,5-Trimethylphenol is the appropriate procurement choice when the synthetic target requires a trimethylphenol building block but the 2,3,6-substitution pattern (required for vitamin E) is not mandated. The 2,4,5-substitution pattern directs electrophilic aromatic substitution to different ring positions than the 2,3,6- or 2,4,6-isomers, enabling access to distinct downstream derivatives for pharmaceuticals, dyes, and agrochemical intermediates [1]. With 27 documented reactions as a reactant in the SPRESIweb database and established purification protocols (crystallization from water or petroleum ether), 2,4,5-TMP provides a well-characterized starting material for exploratory and production-scale synthesis [2].

Insecticidal and Preservative Applications

2,4,5-Trimethylphenol has demonstrated efficacy in killing mosquitoes and other insects, positioning it as a candidate for insecticidal formulation research [1]. Additionally, it is used as a preservative in cosmetic and personal care products to inhibit microbial growth and extend shelf life [2]. These biocidal applications exploit the phenolic hydroxyl group in combination with the specific 2,4,5-trimethyl substitution pattern, which modulates hydrophobicity and membrane penetration differently than other trimethylphenol isomers. Procurement for these use cases should specify 2,4,5-TMP rather than assuming isomer interchangeability, as biocidal activity is known to vary with alkyl substitution pattern.

Application
Selection Property
Validation Focus
Environmental fate and persistence studies
OH reactivity ranking (reported lowest among measured isomers)
Confirm atmospheric lifetime under target model conditions; validate GC-MS detection limits in relevant matrices
Non-aqueous formulation design
Higher LogP and lower water solubility profile
Verify organic-phase partitioning efficiency; assess leaching resistance in final formulation
Non-vitamin E synthetic intermediate
2,4,5-substitution pattern for regioselective derivatization
Confirm regiochemistry and yield for target pharmaceutical, dye, or agrochemical intermediate
Insecticidal and preservative screening
Phenolic activity and membrane penetration context
Validate biocidal endpoints against target organisms; assess preservative efficacy in product matrix

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,5-Trimethylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.